2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with heptylphenyl groups and a carboxylate ester functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 4-heptylbenzene with an appropriate acyl chloride to introduce the oxoethyl group. This is followed by a condensation reaction with 8-methylquinoline-4-carboxylic acid to form the final ester product. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxoethyl group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The quinoline core is known to interact with DNA and RNA, potentially influencing gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Heptyl-2-phenylbenzofuran: Shares the heptylphenyl group but differs in the core structure.
Phenylboronic acid derivatives: Similar in terms of functional group chemistry but differ in overall structure and applications.
Uniqueness
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate is unique due to its combination of a quinoline core with heptylphenyl groups, providing distinct chemical and physical properties that are not commonly found in other compounds .
Properties
CAS No. |
355429-28-6 |
---|---|
Molecular Formula |
C39H47NO3 |
Molecular Weight |
577.8 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-heptylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C39H47NO3/c1-4-6-8-10-12-16-30-19-23-32(24-20-30)36-27-35(34-18-14-15-29(3)38(34)40-36)39(42)43-28-37(41)33-25-21-31(22-26-33)17-13-11-9-7-5-2/h14-15,18-27H,4-13,16-17,28H2,1-3H3 |
InChI Key |
HAHIGFFIDLFLFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.